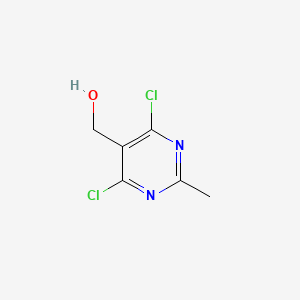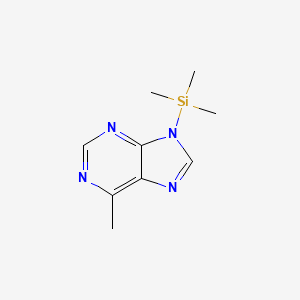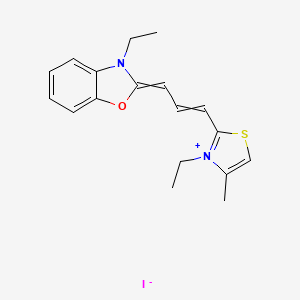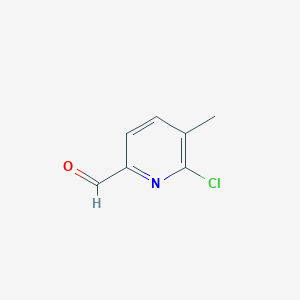
2-Bromo-6-iodo-3-(2-methoxyethoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-iodo-3-(2-methoxyethoxy)pyridine is a heterocyclic organic compound that contains both bromine and iodine atoms attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-iodo-3-(2-methoxyethoxy)pyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination and iodination of 3-(2-methoxyethoxy)pyridine. The reaction conditions often require the use of halogenating agents such as bromine and iodine in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the selective substitution of the hydrogen atoms with bromine and iodine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in the production process.
化学反応の分析
Types of Reactions
2-Bromo-6-iodo-3-(2-methoxyethoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Bromo-6-iodo-3-(2-methoxyethoxy)pyridine has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Material Science: It is utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Research: The compound is employed in the study of biological pathways and mechanisms, often as a probe or labeling agent.
作用機序
The mechanism of action of 2-Bromo-6-iodo-3-(2-methoxyethoxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved often include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
2-Bromo-6-iodo-3-(2-methoxyethoxy)pyridine can be compared with other halogenated pyridine derivatives, such as:
2-Bromo-3-iodopyridine: Similar in structure but lacks the methoxyethoxy group, which may affect its reactivity and applications.
2-Chloro-6-iodo-3-(2-methoxyethoxy)pyridine: Contains chlorine instead of bromine, which can influence its chemical properties and biological activity.
2-Bromo-6-iodo-3-methoxypyridine: Lacks the ethoxy group, potentially altering its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C8H9BrINO2 |
|---|---|
分子量 |
357.97 g/mol |
IUPAC名 |
2-bromo-6-iodo-3-(2-methoxyethoxy)pyridine |
InChI |
InChI=1S/C8H9BrINO2/c1-12-4-5-13-6-2-3-7(10)11-8(6)9/h2-3H,4-5H2,1H3 |
InChIキー |
UIVOYCMFUAVTEL-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=C(N=C(C=C1)I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13974356.png)
![tert-butyl ((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)carbamate](/img/structure/B13974358.png)

![1,1',1'',1'''-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakis-ethanone](/img/structure/B13974369.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13974373.png)

![1-Thia-4,6,8,10-tetraazaspiro[4.5]decane](/img/structure/B13974388.png)





